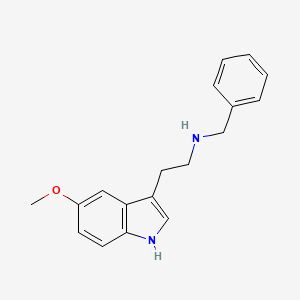

N-Benzyl-5-methoxytryptamine

Description

Structure

3D Structure

Properties

CAS No. |

25100-31-6 |

|---|---|

Molecular Formula |

C18H20N2O |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

N-benzyl-2-(5-methoxy-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C18H20N2O/c1-21-16-7-8-18-17(11-16)15(13-20-18)9-10-19-12-14-5-3-2-4-6-14/h2-8,11,13,19-20H,9-10,12H2,1H3 |

InChI Key |

FQRAHCLOFRBKKA-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=CC=C3 |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=CC=C3 |

Other CAS No. |

25100-31-6 |

Synonyms |

N-benzyl-5-methoxytryptamine N-benzyl-5-methoxytryptamine hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Benzyl 5 Methoxytryptamine

Established Synthetic Routes for N-Benzyl-5-methoxytryptamine

The creation of this compound primarily relies on the connection of a benzyl (B1604629) group to the nitrogen atom of the 5-methoxytryptamine (B125070) (5-MeO-TMT) backbone. This is commonly achieved through condensation reactions and the use of specific benzylating agents.

Condensation Reactions Utilizing 5-Methoxytryptamine Precursors

A prevalent and straightforward method for synthesizing this compound involves the reductive amination of 5-methoxytryptamine with benzaldehyde (B42025). nih.govresearchgate.net In this two-step, one-pot reaction, 5-methoxytryptamine and benzaldehyde are first reacted to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired secondary amine.

A typical procedure involves stirring 5-methoxytryptamine free base with a slight excess of the appropriate aldehyde in a solvent like methanol (B129727). nih.gov The subsequent reduction of the intermediate is often accomplished using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), which is added portion-wise to the reaction mixture. nih.govresearchgate.net This method is favored for its simplicity and good to excellent yields. nih.gov

The reaction can also be performed under conditions that favor the formation of β-carbolines, which are structurally related to tryptamines. For instance, the reaction of 5-methoxytryptamine with various aldehydes, including benzaldehyde, in water can lead to the formation of 6-methoxy-tetrahydro-β-carboline derivatives through a Maillard-type reaction. researchgate.net

| Precursor | Reagent | Reducing Agent | Product | Reference |

| 5-Methoxytryptamine | Benzaldehyde | Sodium Borohydride (NaBH₄) | This compound | nih.gov |

Employment of Benzylating Agents and Reaction Conditions

Direct N-benzylation using a benzylating agent is another key synthetic strategy. This typically involves the reaction of 5-methoxytryptamine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. ontosight.aimnstate.edu The base is crucial for deprotonating the primary amine of the tryptamine (B22526), thereby facilitating the nucleophilic attack on the benzylating agent.

For example, a procedure for N-benzylation can involve dissolving the starting material in a solvent like methanol, followed by the addition of a base such as potassium carbonate (K₂CO₃). mnstate.edu Benzyl bromide is then added to the mixture. mnstate.edu The reaction is often heated to ensure it proceeds to completion. mnstate.edu

In some cases, the synthesis can be a multi-step process. For instance, 3-(2-iodoethyl)-5-methoxyindole can be reacted with 1-methyl-benzylamine, followed by catalytic debenzylation to yield 5-methoxytryptamine. chemicalbook.com This can then be reacted with a benzoyl chloride derivative and subsequently reduced to obtain the N-benzylated product. chemicalbook.com

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the indole (B1671886) ring, the N-benzyl moiety, and the ethylamine (B1201723) chain.

Indole Ring Substitutions

Modifications to the indole ring of this compound can significantly impact its pharmacological profile. While direct substitutions on the pre-formed this compound are less common, the synthesis of analogues often starts with appropriately substituted indole precursors.

For example, the synthesis of various tryptamine derivatives can begin with a substituted indole. researchgate.net The choice of starting indole, such as those with different substituents at the 4-, 6-, or 7-positions, would lead to a corresponding series of N-Benzyl-tryptamine analogues after undergoing the synthetic sequences described in section 2.1.

N-Benzyl Moiety Substitutions

A wide array of analogues has been created by substituting the N-benzyl group. nih.govscience.govnih.govacs.org This is typically achieved by using substituted benzaldehydes in the reductive amination reaction with 5-methoxytryptamine. nih.gov

Research has shown that substitutions on the benzyl ring, particularly at the meta position, can significantly influence the compound's affinity for serotonin (B10506) receptors. nih.govnih.gov For example, a series of N-benzylated-5-methoxytryptamine analogues with substituents at the ortho, meta, and para positions of the benzyl group have been synthesized and studied. nih.gov It was found that substitution at the para position generally reduced affinity, while ortho or meta substitutions tended to enhance it. nih.govnih.gov

The following table summarizes some of the synthesized N-benzyl substituted analogues of 5-methoxytryptamine:

| Benzyl Substituent | Resulting Analogue | Reference |

| 4-Bromo | N-(4-Bromobenzyl)-5-methoxytryptamine | nih.gov |

| 3-Iodo | N-(3-Iodobenzyl)-5-methoxytryptamine | nih.gov |

| 2-Methoxy | N-(2-Methoxybenzyl)-5-methoxytryptamine | mdma.ch |

| Various meta-substituents (CF₃, F, CH₃, Cl, I, SCH₃) | Corresponding meta-substituted N-benzyl derivatives | science.gov |

Modifications to the Ethylamine Chain

Altering the ethylamine side chain of this compound represents another avenue for creating derivatives. While less explored than substitutions on the indole or benzyl rings, modifications such as N-methylation or N-ethylation of the parent tryptamine have been shown to reduce potency at certain receptors, emphasizing the importance of the unmodified terminal amine for optimal interaction.

The synthesis of analogues with a modified ethylamine chain would likely require a different synthetic starting point than 5-methoxytryptamine itself. For example, the synthesis of an alpha-methylated analogue would necessitate starting with α-methyl-5-methoxytryptamine.

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in the synthesis of this compound and its derivatives have focused on improving efficiency, yield, and the diversity of accessible analogues. A commonly employed and facile method involves a reductive amination process. nih.gov This approach typically starts with 5-methoxytryptamine and a substituted benzaldehyde. The initial reaction forms an imine intermediate which is then reduced, often using a reducing agent like sodium borohydride, to yield the final N-benzylated tryptamine. nih.gov This method is advantageous due to its straightforward procedure and the commercial availability of a wide variety of substituted benzaldehydes, allowing for the synthesis of a large library of derivatives. nih.govnih.gov

One notable advancement is the optimization of reaction conditions to produce these compounds in good yields without the need for extensive purification. nih.gov For instance, the reaction can be carried out in methanol at room temperature, providing a simple and efficient pathway to the desired secondary amines. nih.gov

Another synthetic strategy involves the reaction of 3-(2-iodoethyl)-5-methoxyindole with a substituted benzylamine (B48309), followed by catalytic debenzylation. chemicalbook.com This multi-step process allows for the introduction of the benzyl group at a later stage. Following the initial reaction, the resulting intermediate can be further modified. For example, reaction with 4-bromobenzoylchloride and subsequent reduction with aluminum hydride can yield N-(4-bromobenzyl)-5-methoxytryptamine. chemicalbook.com

The table below outlines a common synthetic pathway for this compound derivatives:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 5-Methoxytryptamine, Substituted Benzaldehyde | Methanol, room temperature, overnight | Imine Intermediate |

| 2 | Imine Intermediate | Sodium Borohydride (NaBH₄) | N-(substituted)benzyl-5-methoxytryptamine |

This reductive amination method has been instrumental in creating series of this compound analogues with various substituents on the benzyl ring, which has been crucial for investigating their effects at serotonin receptors. acs.orgnih.gov

Pharmacological Characterization of N Benzyl 5 Methoxytryptamine and Analogues: in Vitro and Preclinical in Vivo Profiles

Serotonin (B10506) Receptor Binding Affinities and Selectivity

A broad affinity screening of N-benzyl-5-methoxytryptamine analogues at serotonin receptors has demonstrated that these compounds generally exhibit the highest affinity for the 5-HT2 receptor family. nih.govuni.lunih.gov

This compound analogues generally display high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govuni.lunih.gov Studies have shown that with the exception of certain analogues, most tryptamine (B22526) compounds in this series possess low nanomolar or even subnanomolar affinity for the human 5-HT2A receptor. nih.gov For instance, the 3-iodobenzyl analogue of this compound demonstrated subnanomolar affinity at the 5-HT2A receptor and also had the highest affinity in the series for the 5-HT2B receptor. nih.gov

The position of substituents on the N-benzyl group significantly influences binding affinity. Substitution at the ortho or meta position tends to enhance affinity, while para-substitution often leads to a reduction in affinity. nih.govuni.lunih.gov Furthermore, the introduction of a large, lipophilic group on the benzyl (B1604629) ring has been shown to improve binding affinity. nih.govuni.lunih.gov

It has also been noted that N-benzyl substitution on 5-methoxytryptamine (B125070) increases its affinity and potency at 5-HT2 receptors. plos.orgnih.govnih.gov For example, this compound binds to both 5-HT2A and 5-HT2C receptors with 5 to 15 times greater strength than N-isopropyl-N-methyl-5-methoxytryptamine. plos.org

Table 1: Binding Affinities (Kᵢ, nM) of selected this compound Analogues at Human 5-HT₂ Receptors

| Compound | Substituent on N-benzyl | h5-HT₂A (nM) | h5-HT₂B (nM) | h5-HT₂C (nM) |

|---|---|---|---|---|

| 5a | 2-methoxy | 16.6 | 44.7 | 44.7 |

| 5i | 3-iodo | 0.8 | 10.0 | 1.6 |

| 5f | 4-bromo | 40 | 105 | 120 |

Data sourced from multiple studies. nih.govplos.org

This compound and its analogues have demonstrated selectivity for the 5-HT2 receptor family over other serotonin receptor subtypes. mdpi.com Specifically, they have shown selectivity over 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT3, 5-HT5A, and 5-HT7 receptors. mdpi.com While some N-benzyltryptamines exhibit only modest selectivity between the 5-HT2A and 5-HT2C receptors, others show more pronounced preferences. plos.orgnih.govnih.gov For example, N-(4-bromobenzyl)-5-methoxytryptamine (5-MeO-NBpBrT) has been reported to be an antagonist for the 5-HT2A receptor with a 100-fold selectivity over the 5-HT2C receptor. wikipedia.org

When compared to their phenethylamine (B48288) counterparts, N-benzyl-5-methoxytryptamines generally exhibit several-fold lower affinity for the 5-HT2A receptor. plos.org An exception is the N-(2-methoxybenzyl) analogue, which is a potent 5-HT2A receptor agonist. plos.org In contrast, N-benzylated 2,5-dimethoxy-4-X-phenethylamines often show negligible selectivity between 5-HT2A and 5-HT2C receptors. plos.org

The addition of a 5-methoxy group to the indole (B1671886) ring of N-benzyltryptamines generally increases affinity for all three 5-HT2 receptor subtypes. plos.org For instance, compounds lacking the 5-methoxy group showed 2 to 4 times lower affinities than their methoxylated counterparts. plos.org However, this trend is not universal, as N-(2-chlorobenzyl)tryptamine displayed slightly greater affinity than its 5-methoxy analogue at the 5-HT2B and 5-HT2C receptors. plos.org

Functional Pharmacological Activity at Serotonin Receptors

The functional activity of this compound analogues at serotonin receptors, particularly the 5-HT2 subtypes, has been characterized through various in vitro assays, such as measuring intracellular calcium mobilization. nih.govuni.lunih.gov

Several this compound congeners are functionally potent, with EC₅₀ values in the nanomolar range; however, most act as partial agonists at the 5-HT2A receptor. nih.govuni.lunih.gov There is not always a direct correlation between binding affinity and functional activity. nih.govuni.lunih.gov For instance, while introducing a large lipophilic group on the benzyl ring can improve affinity, it often has the opposite effect on functional activity. nih.govuni.lunih.gov

The N-(2-methoxybenzyl) analogue of 5-methoxytryptamine was identified as the most potent 5-HT2A receptor agonist in one study, with an EC₅₀ of 1.9 nM and an efficacy of 85%. nih.gov In contrast, many other N-benzyltryptamines, while being full agonists at the 5-HT2C receptor, demonstrate low efficacy at the 5-HT2A subtype. plos.orgnih.govnih.gov

Table 2: Functional Activity of selected this compound Analogues at Human 5-HT₂A Receptors

| Compound | Substituent on N-benzyl | EC₅₀ (nM) | Eₘₐₓ (%) |

|---|---|---|---|

| 5a | 2-methoxy | 1.9 | 85 |

| This compound | Unsubstituted | - | Weak partial agonist |

Data sourced from multiple studies. nih.govacs.org

While many this compound derivatives act as agonists or partial agonists, some exhibit antagonist properties at the 5-HT2A receptor. wikipedia.org It has been generally observed that N-benzyl substitution on tryptamines can lead to compounds with lower efficacy, acting as very weak partial agonists or antagonists at the 5-HT2A receptor. wikipedia.org A notable example is N-(4-bromobenzyl)-5-methoxytryptamine (5-MeO-NBpBrT), which functions as a 5-HT2A receptor antagonist. wikipedia.org

Intracellular Signaling Cascades (e.g., Ca2+ mobilization)

The functional activity of this compound and its analogues is frequently assessed through their ability to stimulate intracellular signaling cascades upon receptor binding. A primary method for evaluating the functional efficacy of these compounds, particularly at the Gq/11 protein-coupled 5-HT2 receptor family, is the measurement of intracellular calcium (Ca2+) mobilization. nih.govnih.govnih.gov

Functional assays using fluorometric determination of calcium mobilization have shown that N-benzyl substitution on the tryptamine scaffold significantly influences efficacy at 5-HT2 receptor subtypes. plos.org For instance, this compound has been characterized as a nearly full agonist at the human 5-HT2A receptor, with a half-maximal effective concentration (EC50) of approximately 4.2 nM. nih.gov In functional assays, many N-benzylated 5-methoxytryptamine analogues have demonstrated high potency, with EC50 values ranging from 7.6 to 63 nM, although they often act as partial agonists. nih.govnih.gov

Interestingly, studies comparing the activity of these compounds across different 5-HT2 subtypes have revealed functional selectivity. Many N-benzyltryptamine derivatives, including the 5-methoxy analogues, have been found to be full agonists at the 5-HT2C receptor, while concurrently displaying lower efficacy at the 5-HT2A subtype. plos.orgnih.gov For the parent compound, N-benzyltryptamine, its EC50 for calcium mobilization at the human 5-HT2A receptor was 162 nM with a maximal efficacy (Emax) of 62%, whereas at the 5-HT2C receptor, it had an EC50 of 50 nM and an Emax of 121%, indicating it is a full agonist at this subtype. wikipedia.org

Beyond G-protein mediated signaling, alternative pathways such as β-arrestin recruitment are recognized as important routes that can lead to distinct pharmacological outcomes. nih.gov The recruitment of β-arrestin2 is a key signaling event for 5-HT2A receptors and has been studied for related classes of compounds to understand biased agonism, where a ligand preferentially activates one signaling pathway over another. researchgate.net

Table 1: Functional Activity (Ca²+ Mobilization) of N-Benzyltryptamine Derivatives at Human 5-HT₂ Receptors

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Activity Type |

|---|---|---|---|---|

| This compound | 5-HT₂A | ~4.2 | Nearly 100% | Full Agonist nih.gov |

| N-Benzyltryptamine | 5-HT₂A | 162 | 62% | Partial Agonist wikipedia.org |

| 5-HT₂C | 50 | 121% | Full Agonist wikipedia.org | |

| N-(2-methoxybenzyl)-5-methoxytryptamine | 5-HT₂A | 1.9 | 85% | Partial Agonist nih.gov |

Interactions with Other Neurotransmitter Systems and Receptors

While the primary targets for this compound and its analogues are serotonin receptors, in vitro studies indicate that these compounds can interact with other neurotransmitter systems. The extent and affinity of these interactions vary depending on the specific structural modifications of the tryptamine scaffold.

Dopaminergic Receptor (e.g., D2) Affinity and Modulation

The interaction of N-benzyltryptamines with dopaminergic receptors appears to be limited. Studies on the broader class of N-benzyl-phenethylamines (NBOMes), which share the N-benzyl feature, have shown they are not efficacious at dopamine (B1211576) D1, D2, or D3 receptors. researchgate.net Research on a series of N-skatyltryptamines, another related class, identified several compounds that act as D2 receptor antagonists. researchgate.netmdpi.com However, for psilocybin analogues, affinities for dopaminergic receptors were generally much weaker than their affinities for serotonin receptors. researchgate.net This suggests that while some related tryptamine structures can modulate D2 receptors, it is not a consistent high-affinity target for this chemical class.

Sigma Receptors

In vitro pharmacological assessments have demonstrated that various tryptamine derivatives interact with a range of central nervous system signaling proteins, including sigma receptors. researchgate.net In broad screening panels, sigma receptor subtypes have been included as non-serotonergic targets for psilocybin analogues, indicating a potential for interaction. researchgate.net However, these affinities were noted to be less consistent and significantly weaker when compared to the high affinity observed at 5-HT receptors. researchgate.net

Adrenergic Receptors and Histamine (B1213489) Receptors

N-benzyl substitution can confer affinity for adrenergic and histamine receptors. The related N-benzyl-phenethylamine (NBOMe) compounds have been shown to possess high affinity for α1A and α2A adrenergic receptors as well as H1 histamine receptors. researchgate.netresearchgate.net For tryptamine analogues, in vitro screening has confirmed interactions with adrenergic and histaminergic receptor subtypes, though with weaker and less consistent affinities than those for serotonin receptors. researchgate.net The interaction with α2-adrenoceptors is of functional interest, as these receptors can influence the expression of behaviors associated with 5-HT2A receptor activation. wisc.edu

Monoamine Transporters (Serotonin, Dopamine)

The interaction profile of N-benzyltryptamines with monoamine transporters is varied. The highly potent N-benzyl-phenethylamine (NBOMe) analogues generally show a lack of significant affinity for dopamine (DAT) and serotonin (SERT) transporters. researchgate.netresearchgate.net In contrast, some classic tryptamines like psilocin and DMT, as well as novel psychoactive tryptamines, do interact with SERT and, to a lesser extent, the norepinephrine (B1679862) transporter (NET). psilosybiini.info Studies have shown that compounds like 5-MeO-MiPT and 5-MeO-DiPT can act as inhibitors of the rat SERT and NET. psilosybiini.info This indicates that while N-benzyl substitution as seen in the NBOMe class may reduce transporter affinity, other tryptamine derivatives can directly modulate monoamine transporter function. psilosybiini.info

Table 2: In Vitro Receptor and Transporter Interaction Profile for Related Compounds

| Compound Class | Target | Interaction Profile |

|---|---|---|

| N-Benzyl-Phenethylamines (NBOMes) | Dopamine Receptors (D₁, D₂, D₃) | Not efficacious researchgate.net |

| Adrenergic (α₁ₐ, α₂ₐ) & Histamine (H₁) Receptors | High affinity researchgate.netresearchgate.net | |

| Monoamine Transporters (DAT, SERT) | No significant affinity researchgate.netresearchgate.net | |

| N-Skatyltryptamines | Dopamine D₂ Receptor | Identified as antagonists researchgate.netmdpi.com |

| 5-HT₆ Receptor | High affinity for some analogues mdpi.com | |

| Various Tryptamines (Psilocin, DMT, 5-MeO-MiPT) | Serotonin Transporter (SERT) | Interaction and inhibition observed psilosybiini.info |

Enzyme Interactions and Inhibition Profiles (In Vitro)

The metabolic fate and enzyme interaction profile of this compound are informed by studies on related tryptamine and N-benzyl derivatives. Key enzymes implicated in the metabolism and activity of these compounds include monoamine oxidases (MAO) and cholinesterases.

Studies on related N-benzyl compounds have explored their potential to inhibit MAO-A and MAO-B. science.gov For example, research on N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine identified it as a highly selective MAO-B inhibitor. science.gov The metabolism of the endogenous hallucinogen 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is known to be significantly affected by MAO-A inhibitors, which prevent its degradation and increase its central nervous system accumulation. researchgate.net

Furthermore, the tryptamine scaffold has been utilized in the design of cholinesterase inhibitors. frontiersin.org For instance, carbamate (B1207046) derivatives of tryptamine have been synthesized and evaluated for their inhibitory potency against butyrylcholinesterase (BuChE). frontiersin.org The benzyl group itself is a common moiety in the design of pharmaceutical molecules, including acetylcholinesterase (AChE) inhibitors, to enhance biological activity. frontiersin.orgsemanticscholar.org

Another relevant enzyme is arylalkylamine N-acetyltransferase (AANAT), which is involved in the metabolism of serotonin and related compounds. Tryptamine derivatives, including 5-methoxytryptamine, are known substrates for AANAT.

Cytochrome P450 (CYP) Isoform Modulation

The interaction of this compound with the cytochrome P450 (CYP) enzyme system is a critical area of pharmacological interest, as these enzymes are central to the metabolism of a vast array of xenobiotics. While comprehensive data on the direct effects of this compound on various CYP isoforms are limited in publicly available research, studies on structurally related compounds provide valuable insights into its potential metabolic profile and drug-drug interaction liabilities.

Research into analogous compounds, such as N-skatyltryptamines, has shed some light on potential CYP interactions. A study on a series of N-skatyltryptamines, which share the tryptamine core with this compound, revealed them to be potent inhibitors of the CYP2D6 isoform. nih.govmdpi.com CYP2D6 is a crucial enzyme responsible for the metabolism of numerous clinically prescribed drugs, and its inhibition can lead to significant alterations in drug efficacy and toxicity. The same study also evaluated the effects on CYP3A4, another major drug-metabolizing enzyme, and found that the N-skatyltryptamine analogues only slightly inhibited its activity, with one compound even acting as an inducer of CYP3A4. nih.gov

These findings suggest that this compound may also exhibit inhibitory activity towards CYP2D6, a common characteristic for many central nervous system active agents. nih.gov However, without direct experimental data, the precise inhibitory potency (IC50 values) and the type of inhibition (e.g., competitive, non-competitive) for this compound remain to be elucidated.

Detailed Research Findings on CYP Isoform Modulation of this compound Analogues

| CYP Isoform | Test Compound(s) | Observed Effect | IC50 Value | Source(s) |

| CYP2D6 | N-Skatyltryptamines | Strong inhibition | Not specified | nih.govmdpi.com |

| CYP3A4 | N-Skatyltryptamines | Slight inhibition/induction | Not specified | nih.gov |

Note: The table summarizes findings for structurally related analogues. Specific inhibitory data for this compound is not currently available in the cited literature.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters and are significant targets for therapeutic intervention in psychiatric and neurological disorders. Given the structural resemblance of this compound to endogenous monoamines, its potential to inhibit MAO is a relevant aspect of its pharmacological profile.

While direct and quantitative in vitro studies on the MAO inhibitory activity of this compound are not readily found in the available scientific literature, early research on related compounds provides a historical context. A 1960 study by Zeller investigated the action of 1-benzyl-2-methyl-5-methoxytryptamine on monoamine oxidase, though detailed findings from this early work are not extensively documented in modern databases. nih.gov

More recent research has focused on the broader class of tryptamines and their interactions with MAO. For instance, it is known that MAO inhibitors are often co-administered with tryptamine hallucinogens to prevent their rapid degradation and enhance their psychoactive effects, indicating that many tryptamines are substrates for MAO. acs.orgresearchgate.net The development of selective MAO inhibitors often involves the synthesis and evaluation of various substituted amine compounds, including benzylamine (B48309) derivatives. science.govmdpi.com These studies highlight the importance of the chemical structure in determining the potency and selectivity of MAO inhibition. However, specific IC50 values for this compound against MAO-A and MAO-B are needed to fully characterize its potential in this regard.

Research Findings on MAO Inhibition by Related Compounds

| Enzyme | Test Compound(s) | Observed Effect | IC50 Value | Source(s) |

| MAO | 1-benzyl-2-methyl-5-methoxytryptamine | Action on MAO noted | Not specified | nih.gov |

| MAO-A | Various Flavonoids | Potent inhibition | 0.25 - 9.93 µM | nih.gov |

| MAO-B | Genistein (a flavonoid) | Efficient inhibition | 0.65 µM | nih.gov |

| MAO-B | Pyridazinobenzylpiperidine Derivatives | Potent and selective inhibition | 0.203 µM (for lead compound) | mdpi.com |

Note: This table presents data for various compounds known to inhibit MAO to provide context. Specific inhibitory data for this compound against MAO-A and MAO-B is not currently available in the cited literature.

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| 1-benzyl-2-methyl-5-methoxytryptamine |

| N-Skatyltryptamines |

| Genistein |

| Pyridazinobenzylpiperidine Derivatives |

| Flavonoids |

Cytochrome P450 (CYP) Isoform Modulation

The biotransformation of this compound, a critical factor influencing its pharmacokinetic and pharmacodynamic properties, is significantly mediated by the cytochrome P450 (CYP) enzyme system. While comprehensive studies detailing the inhibitory profile of this compound across all CYP isoforms are limited, research on structurally related compounds provides valuable insights into its potential for drug-drug interactions.

Investigations into N-skatyltryptamines, a class of compounds with a similar tryptamine backbone, have demonstrated strong inhibitory effects on the CYP2D6 isoform. nih.govmdpi.com This is noteworthy as CYP2D6 is a key enzyme in the metabolism of many clinically used drugs, and its inhibition is a common feature of various central nervous system agents. nih.govmdpi.com In the same study, these analogues exhibited only weak inhibition of CYP3A4, another major drug-metabolizing enzyme. nih.gov One of the tested N-skatyltryptamines was even observed to act as an inducer of CYP3A4. nih.gov

These findings suggest that this compound may also act as an inhibitor of CYP2D6. However, without direct experimental evidence, the specific inhibitory concentrations (IC50 values) and the nature of this potential inhibition (e.g., competitive, non-competitive) for this compound remain to be determined through dedicated in vitro studies.

Detailed Research Findings on CYP Isoform Modulation by this compound Analogues

| CYP Isoform | Test Compound(s) | Observed Effect | IC50 Value |

| CYP2D6 | N-Skatyltryptamines | Strong inhibition | Not Specified |

| CYP3A4 | N-Skatyltryptamines | Slight inhibition / induction | Not Specified |

Note: This table summarizes available data for structurally similar compounds. Specific inhibitory data for this compound is not yet available in the public domain.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases, existing as two primary isoforms, MAO-A and MAO-B, are fundamental to the catabolism of monoamine neurotransmitters. The structural similarity of this compound to these endogenous amines suggests a potential for interaction with MAO enzymes.

Direct quantitative data on the inhibition of MAO-A and MAO-B by this compound is scarce in the current scientific literature. An early study from 1960 by Zeller examined the effects of a related compound, 1-benzyl-2-methyl-5-methoxytryptamine, on monoamine oxidase, though detailed results from this research are not widely accessible. nih.gov It is well-established that many tryptamines serve as substrates for MAO, and the co-administration of MAO inhibitors is a known method to prevent their metabolic degradation. acs.orgresearchgate.net

The development of selective MAO inhibitors has involved the extensive study of various substituted amines, including derivatives of benzylamine. science.govmdpi.com These studies underscore the principle that specific structural features of a molecule dictate its inhibitory potency and selectivity towards MAO-A or MAO-B. To fully understand the pharmacological profile of this compound, dedicated in vitro assays to determine its IC50 values against both MAO isoforms are necessary.

Research Findings on MAO Inhibition by Various Compounds for Context

| Enzyme | Test Compound(s) | Observed Effect | IC50 Value |

| MAO | 1-benzyl-2-methyl-5-methoxytryptamine | Action on MAO was investigated | Not Specified |

| MAO-A | Various Flavonoids | Potent inhibition | 0.25 - 9.93 µM |

| MAO-B | Genistein (a flavonoid) | Efficient inhibition | 0.65 µM |

| MAO-B | Pyridazinobenzylpiperidine Derivatives | Potent and selective inhibition | 0.203 µM (for lead compound) |

Note: The data in this table is provided for contextual understanding of MAO inhibition by different chemical entities. Specific inhibitory data for this compound against MAO-A and MAO-B is not currently available in the cited literature.

Structure Activity Relationship Sar Studies of N Benzyl 5 Methoxytryptamine Derivatives

Impact of N-Benzyl Substitution on Receptor Affinity and Potency

The addition of an N-benzyl group to the 5-methoxytryptamine (B125070) (5-MeO-T) scaffold is a critical modification that significantly influences its pharmacological profile. While simple N-alkylation of phenethylamines typically reduces or eliminates hallucinogenic activity, the N-benzyl moiety can confer exceptionally high potency. nih.gov In the case of 5-methoxytryptamine, the introduction of an N-benzyl group has been shown to have little to no effect on affinity in some instances, yet it can also lead to a dramatic increase in potency. nih.govescholarship.org

N-benzyl substitution is known to increase both the affinity and potency of 5-methoxytryptamine at 5-HT2 receptors, which are associated with psychedelic activity. researchgate.netnih.govnih.gov This enhancement is not universal across all receptor subtypes and is highly dependent on the substitution pattern on the benzyl (B1604629) ring itself. A broad screening of N-benzylated-5-methoxytryptamine analogues at various serotonin (B10506) receptors has indicated that most of these compounds exhibit the highest affinity for the 5-HT2 receptor family. nih.govnih.govacs.org

Interestingly, while the introduction of a large, lipophilic group on the nitrogen generally improves receptor affinity, the functional activity often shows an inverse relationship. nih.govnih.gov There is not always a direct correlation between high binding affinity and high functional potency. nih.govnih.govacs.org Several N-benzyl-5-methoxytryptamine derivatives have been identified as potent functional agonists, with EC50 values in the low nanomolar range, though many act as partial agonists. nih.gov

The following table provides a summary of the affinity (Ki) of selected this compound derivatives for human 5-HT2A and 5-HT2C receptors.

Positional Effects of Substituents on the Benzyl Moiety

The position of substituents on the N-benzyl ring plays a crucial role in determining the affinity and functional activity of this compound derivatives at serotonin receptors.

Substitution at the ortho (2-position) of the benzyl group generally enhances receptor affinity compared to the unsubstituted N-benzyl analogue. nih.govnih.gov For instance, the presence of a polar substituent at the ortho position, which can act as a hydrogen bond acceptor, can further enhance activity. nih.gov The N-(2-methoxybenzyl) derivative, for example, is a potent compound. nih.gov However, in the tryptamine (B22526) series, the effect of an ortho-oxygenated N-benzyl group on affinity appears to be less significant compared to its effect in the N-benzylphenethylamine series, suggesting potentially different binding orientations within the receptor. acs.org While ortho-substituted compounds can be potent, they may not always be the most active in vivo. escholarship.org

Substitution at the meta (3-position) of the benzyl moiety has been a particular focus of SAR studies and has been shown to significantly enhance receptor affinity. nih.govnih.govacs.org A variety of substituents at the meta position, including methyl, methoxy (B1213986), and various halogens (fluoro, chloro, bromo, and iodo), have been found to be active. escholarship.org In fact, for N-benzyl-5-methoxytryptamines, activity in some assays has been specifically linked to the presence of a meta-substituent. escholarship.org Further exploration has confirmed that substituents on the N-benzyl 3-position modulate affinity within the tryptamine series. nih.govacs.org

In contrast to ortho and meta substitution, placing substituents at the para (4-position) of the benzyl group generally leads to a reduction in receptor affinity. nih.govnih.govacs.org This decrease in affinity has been a consistent finding across various studies. For example, N-(4-substituted)benzyl derivatives of 5-methoxytryptamine have been shown to have mostly insignificant changes in 5-HT2A receptor binding. nih.gov An early report of an N-4-bromobenzyl derivative having exceptionally high affinity was later found to be an outlier, with the authentic compound showing relatively low affinity, consistent with other para-halogenated compounds. nih.govacs.org

Role of Functional Groups (e.g., Halogens, Methoxy) in SAR

The nature of the functional groups on the benzyl ring is a key determinant of the pharmacological profile of this compound derivatives.

Halogen atoms (F, Cl, Br, I) at different positions on the benzyl ring have been extensively studied. Meta-halogenated derivatives, in particular, have shown notable activity. escholarship.org For example, the N-(3-bromobenzyl) compound was found to have a higher affinity for the 5-HT2A receptor compared to its 4-bromo counterpart. acs.org However, a puzzling discontinuity was initially observed in the SAR of para-halogenated benzyls, where an early report suggested the 4-bromo compound was an outlier with exceptionally high affinity, a finding that was later corrected. nih.govacs.org

The methoxy group is another important functional group in these SAR studies. An ortho-methoxybenzyl substituent has been identified as being potentially optimal for the activation of the 5-HT2A receptor. nih.gov Conversely, a para-methoxy group on the N-benzyl ring tends to result in significantly reduced affinity. escholarship.org Meta-methoxy substitution, in line with the general trend for meta-substituents, can enhance affinity. escholarship.org

The following table presents data on the receptor affinity (Ki) for a selection of halogenated and methoxy-substituted this compound derivatives.

Comparative SAR Analysis: N-Benzyltryptamines vs. N-Benzylphenethylamines

The introduction of an N-benzyl substituent to the core structures of tryptamines and phenethylamines profoundly influences their pharmacological profiles at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. While both N-benzyltryptamines and N-benzylphenethylamines see a general increase in receptor affinity and potency with this modification, their structure-activity relationships (SAR) exhibit critical differences. These distinctions are largely attributed to the fundamental structural variance between the indole (B1671886) ring of tryptamine and the phenyl ring of phenethylamine (B48288), which appears to dictate different binding orientations within the receptor pocket. nih.govnih.gov

N-benzylation of phenethylamines, especially those already substituted on the phenyl ring (e.g., the 2C series), led to the development of the "NBOMe" class of compounds, which are known for their exceptionally high potency at the 5-HT2A receptor. nih.govnih.gov In contrast, while N-benzylation also enhances the activity of tryptamines, the SAR trends are not always parallel to those of their phenethylamine cousins. nih.gov

A key divergence lies in the effect of substituents on the N-benzyl group. In the phenethylamine series, the presence of a polar substituent at the ortho position of the benzyl ring, such as a 2'-methoxy or 2'-hydroxy group, is a hallmark of the most potent compounds. nih.gov This substitution is thought to engage with specific residues in the receptor, dramatically enhancing activity. nih.govnih.gov However, for N-benzyltryptamines, the effect of an ortho-oxygenated N-benzyl group on binding affinity is significantly less pronounced. nih.govacs.org This suggests that the N-benzyl moiety in tryptamine analogues may adopt a different position within the receptor's binding site compared to the N-benzylphenethylamines. nih.gov

For both classes of compounds, substitutions at the meta-position of the N-benzyl ring tend to enhance affinity, whereas para-position substitutions generally lead to a reduction in affinity. nih.govnih.gov

Another significant area of divergence is in functional activity and receptor selectivity. Many N-benzylphenethylamines are not only potent but also high-efficacy agonists at both 5-HT2A and 5-HT2C receptors, often with little to no selectivity between the two. nih.gov The N-benzyltryptamine series presents a more complex picture. Unexpectedly, functional assays revealed that while many N-benzyltryptamines are full agonists at the 5-HT2C receptor, they often act as low-efficacy partial agonists at the 5-HT2A subtype. nih.govnih.gov This creates a functional selectivity for the 5-HT2C receptor that is not always predicted by binding affinity data alone. nih.gov For the tryptamine series, there is frequently no direct correlation between binding affinity and functional potency. nih.gov

These differing SAR profiles underscore that the indole system of tryptamines is not a simple bioisostere for the substituted phenyl ring of phenethylamines in the context of N-benzylated derivatives. The larger, hydrogen-bond-donating indole structure likely forces a distinct binding mode that alters the interaction of the entire ligand, including the N-benzyl portion, with the 5-HT2 receptors. nih.govnih.gov

Detailed Research Findings

The following tables present a comparative view of the binding affinities (Ki) and functional activities (EC50) for representative N-benzyltryptamine and N-benzylphenethylamine derivatives at human 5-HT2A and 5-HT2C receptors. The data highlights the aforementioned differences in potency and efficacy between the two series.

| Compound | N-Benzyl Substituent | h5-HT2A Ki (nM) | h5-HT2A EC50 (nM) | h5-HT2A Emax (%) | h5-HT2C Ki (nM) | h5-HT2C EC50 (nM) | h5-HT2C Emax (%) |

|---|---|---|---|---|---|---|---|

| This compound | Unsubstituted | 16.6 nih.gov | 8.4 nih.gov | 81 nih.gov | 44.7 nih.gov | 2.0 nih.gov | 84 nih.gov |

| 5a | 2'-Methoxy | 4.2 acs.org | 1.9 acs.org | 85 acs.org | 15.8 acs.org | 3.7 acs.org | 78 acs.org |

| 5e | 3'-Bromo | 1.48 acs.org | 33 acs.org | 72 acs.org | 11.0 acs.org | 104 acs.org | 74 acs.org |

| 5f | 4'-Bromo | 11.2 acs.org | 63 acs.org | 66 acs.org | 100 acs.org | 150 acs.org | 71 acs.org |

| 5i | 3'-Iodo | 0.89 acs.org | 32 acs.org | 57 acs.org | 6.2 acs.org | 100 acs.org | 80 acs.org |

| Compound | Phenethylamine Core | N-Benzyl Substituent | h5-HT2A Ki (nM) | h5-HT2A EC50 (nM) | h5-HT2C Ki (nM) | h5-HT2C EC50 (nM) |

|---|---|---|---|---|---|---|

| 25I-NBOMe (1) | 2,5-Dimethoxy-4-iodo (2C-I) | 2'-Methoxy | 0.044 wikipedia.org | 0.51 - 1.5 wikipedia.orgnih.gov | 1.03 - 4.6 wikipedia.org | 2.38 wikipedia.org |

| 25B-NBOMe | 2,5-Dimethoxy-4-bromo (2C-B) | 2'-Methoxy | 0.5 researchgate.net | 40 researchgate.net | - | - |

| 25E-NBOMe | 2,5-Dimethoxy-4-ethyl (2C-E) | 2'-Methoxy | 0.48 nih.gov | 0.68 nih.gov | 0.44 nih.gov | 1.4 nih.gov |

| 25C-NBOMe | 2,5-Dimethoxy-4-chloro (2C-C) | 2'-Methoxy | - | - | - | - |

Compound Names Table

| Abbreviation/Number | Chemical Name |

| 5-HT | 5-Hydroxytryptamine (Serotonin) |

| 5a | N-(2'-Methoxybenzyl)-5-methoxytryptamine |

| 5e | N-(3'-Bromobenzyl)-5-methoxytryptamine |

| 5f | N-(4'-Bromobenzyl)-5-methoxytryptamine |

| 5i | N-(3'-Iodobenzyl)-5-methoxytryptamine |

| 2C-B | 4-Bromo-2,5-dimethoxyphenethylamine |

| 2C-C | 4-Chloro-2,5-dimethoxyphenethylamine |

| 2C-E | 4-Ethyl-2,5-dimethoxyphenethylamine |

| 2C-I | 4-Iodo-2,5-dimethoxyphenethylamine |

| 25B-NBOMe | N-(2'-Methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine |

| 25C-NBOMe | N-(2'-Methoxybenzyl)-4-chloro-2,5-dimethoxyphenethylamine |

| 25E-NBOMe | N-(2'-Methoxybenzyl)-4-ethyl-2,5-dimethoxyphenethylamine |

| 25I-NBOMe (1) | N-(2'-Methoxybenzyl)-4-iodo-2,5-dimethoxyphenethylamine |

Metabolic Pathways and Biotransformation of N Benzyl 5 Methoxytryptamine

Identification of Primary Metabolic Pathways (In Vitro/In Vivo Non-Human)

Based on studies of analogous compounds, the metabolism of N-Benzyl-5-methoxytryptamine is predicted to involve several primary phase I metabolic pathways. In vitro studies on similar tryptamines using animal-derived liver microsomes and in silico prediction models have identified hydroxylation, demethylation, and dealkylation as common biotransformation routes. researchgate.netmdpi.com

For this compound, the principal metabolic pathways are likely to include:

N-Debenzylation: The cleavage of the N-benzyl group to yield the primary metabolite, 5-methoxytryptamine (B125070) (5-MT). This is a common metabolic route for N-benzylated compounds.

O-Demethylation: The removal of the methyl group from the 5-methoxy position on the indole (B1671886) ring, resulting in the formation of N-benzyl-5-hydroxytryptamine (a serotonin (B10506) derivative). The endogenous compound 5-methoxyindolethylamine undergoes O-demethylation. uniroma1.it

Aromatic Hydroxylation: The addition of a hydroxyl group to either the indole ring or the benzyl (B1604629) group. In silico predictions for structurally similar N-skatyltryptamines indicate that hydroxylation is a highly probable biotransformation. mdpi.com

Oxidative Deamination: Following N-debenzylation, the resulting 5-methoxytryptamine (5-MT) is a substrate for monoamine oxidase (MAO). wikipedia.org This enzyme converts 5-MT to 5-methoxyindole-3-acetaldehyde, which is then further oxidized to 5-methoxyindole-3-acetic acid (5-MIAA) or reduced to 5-methoxytryptophol (B162933). wikipedia.org This is a major metabolic pathway for endogenous tryptamines like serotonin and for 5-MT itself. wikipedia.orgsigmaaldrich.com

In vitro studies on the related compound 5-MeO-MiPT identified demethylation and hydroxylation as the most abundant metabolic transformations. researchgate.net Similarly, the metabolism of the antimigraine drug almotriptan, a tryptamine (B22526) derivative, involves hydroxylation and oxidative deamination catalyzed by MAO-A. nih.gov

Role of Hepatic and Extrahepatic Enzymes in Metabolism

The biotransformation of this compound is mediated by a concert of hepatic and extrahepatic enzymes. The liver is the primary site of metabolism for many xenobiotics, containing a high concentration of the necessary enzymes. wikipedia.orgexplorationpub.com

Hepatic Enzymes:

Cytochrome P450 (CYP) Isoforms: The initial N-debenzylation, O-demethylation, and hydroxylation reactions are primarily catalyzed by the CYP450 superfamily of enzymes located in the liver. uniroma1.it Studies on other tryptamines implicate specific isoforms such as CYP3A4 and CYP2D6 in their metabolism. nih.gov For instance, CYP2D6 is known to be involved in the O-demethylation of 5-methoxyindoles, while CYP3A4 participates in hydroxylation reactions. uniroma1.itnih.gov

Aldehyde Dehydrogenase (ALDH): Following the action of MAO, the resulting aldehyde metabolite is rapidly converted to a carboxylic acid by ALDH, which is also present in liver mitochondria. sigmaaldrich.comnih.gov

Extrahepatic Enzymes:

Monoamine Oxidase (MAO): MAO, particularly the MAO-A isoform, plays a crucial role in the metabolism of the 5-methoxytryptamine metabolite. wikipedia.orgnih.gov MAO is found not only in the liver but also in various other tissues, including the gastrointestinal tract, which contributes to the presystemic metabolism of the compound. wikipedia.org The metabolism of 5-MT is significantly potentiated by MAO-A inhibitors. wikipedia.org

The interplay between these enzyme systems dictates the metabolic fate and clearance of the compound from the body. scispace.com

Characterization of Major Metabolites

The primary metabolic pathways lead to the formation of several key metabolites. While direct characterization for this compound is not extensively documented, the major metabolites can be predicted based on the enzymatic reactions described.

Predicted Major Metabolites of this compound

| Metabolite Name | Precursor Compound | Metabolic Reaction |

|---|---|---|

| 5-Methoxytryptamine (5-MT) | This compound | N-Debenzylation |

| N-Benzyl-5-hydroxytryptamine | This compound | O-Demethylation |

| Hydroxylated this compound | This compound | Aromatic Hydroxylation |

| 5-Methoxyindole-3-acetic acid (5-MIAA) | 5-Methoxytryptamine | Oxidative Deamination (via MAO and ALDH) |

The metabolites 5-MIAA and 5-methoxytryptophol are the known major end-products of 5-MT metabolism. wikipedia.org The formation of hydroxylated and demethylated products represents other significant clearance pathways for the parent compound.

Implications of First-Pass Metabolism for Bioavailability

The extensive metabolism of this compound by enzymes in the gut wall and liver has significant implications for its oral bioavailability. This phenomenon, known as the first-pass effect or first-pass metabolism, can substantially reduce the concentration of an orally administered drug before it reaches systemic circulation. wikipedia.orgyoutube.com

When taken orally, the compound is absorbed from the gastrointestinal tract and enters the hepatic portal system, which transports it directly to the liver. wikipedia.org In the liver, it is subjected to significant enzymatic degradation by CYP450 enzymes and MAO. nih.govwikipedia.org This is supported by observations that related N-benzyl analogues may have low in vivo potency due to rapid first-pass metabolism. nih.gov

Furthermore, the key metabolite, 5-methoxytryptamine, is known to be orally inactive in humans, presumably due to rapid metabolism by MAO-A in the liver and gut. wikipedia.orgresearchgate.net Consequently, a large fraction of an oral dose of this compound would likely be metabolized before it can be distributed throughout the body, leading to low bioavailability. nih.govresearchgate.net This high hepatic extraction ratio means that alternative routes of administration that bypass the liver, such as sublingual or transdermal, might result in significantly higher systemic exposure. youtube.comresearchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 5-Methoxytryptamine | 5-MT |

| Serotonin | 5-HT |

| N-Benzyl-5-hydroxytryptamine | |

| 5-Methoxyindole-3-acetic acid | 5-MIAA |

| 5-Methoxytryptophol | |

| 5-Methoxy-N-isopropyltryptamine | 5-MeO-MiPT |

| Almotriptan | |

| 5-methoxyindolethylamine |

Advanced Analytical and Bioanalytical Methodologies for N Benzyl 5 Methoxytryptamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of N-Benzyl-5-methoxytryptamine, providing the necessary separation from other compounds that may be present in a sample.

UPLC is a high-resolution separation technique that utilizes sub-2 µm particle columns to achieve faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC). For the analysis of N-benzyl-5-methoxytryptamines, UPLC is often coupled with mass spectrometry (UPLC/MS). mdpi.com

A typical UPLC method for these compounds employs a C18 stationary phase, which is a non-polar column chemistry well-suited for the separation of tryptamine (B22526) derivatives. mdpi.com The mobile phase often consists of a gradient of an organic solvent like acetonitrile (B52724) and an aqueous solution, both containing a small percentage of an acid such as formic acid to improve peak shape and ionization efficiency. acs.orgacs.org

Table 1: Representative UPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm mdpi.com |

| Column Temperature | 40 °C mdpi.comacs.org |

| Mobile Phase | Gradient of acetonitrile (with 0.1% or 1% formic acid) and water (with 0.1% or 1% formic acid) mdpi.comacs.orgacs.org |

| Flow Rate | 0.3 mL/min to 0.6 mL/min mdpi.comacs.orgacs.org |

| Injection Volume | 0.1 µL to 1.0 µL mdpi.comacs.org |

| Detector | PDA eLambda Detector, Mass Spectrometer mdpi.com |

This technique has been successfully used in the process development and reaction monitoring of related tryptamines, demonstrating its utility for ensuring the purity of synthesized compounds. acs.org

GC is another powerful separation technique, particularly for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and specificity for the identification of this compound and its derivatives. researchgate.netljmu.ac.ukresearchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port and vaporized. The gaseous analytes are then carried by an inert gas through a capillary column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. core.ac.uk For tryptamine derivatives, a common column choice is a fused silica (B1680970) capillary column with a non-polar stationary phase like DB-1. core.ac.uk

Table 2: Typical GC-MS Parameters for Tryptamine Analysis

| Parameter | Value |

| Column | Fused silica capillary DB-1 column (30 m x 0.25 mm, 0.25 µm film thickness) core.ac.uk |

| Injector Temperature | 220 °C core.ac.uk |

| Temperature Program | Initial temperature of 80 °C (held for 1 min), ramp to 280 °C at 15 °C/min, hold for 21 min core.ac.uk |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min core.ac.uk |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) researchgate.netljmu.ac.ukresearchgate.net |

GC-MS is particularly useful for differentiating between positional isomers of N-benzyl-substituted tryptamines, which can be a significant analytical challenge. researchgate.net

LC-DAD is a versatile technique that combines the separation power of liquid chromatography with the spectral information provided by a diode array detector. This allows for the simultaneous quantification and qualitative assessment of eluting compounds based on their UV-Vis spectra. The use of LC-DAD has been valuable for differentiating between isomers, especially in cases where chromatographic separation is only partially achieved. researchgate.netljmu.ac.ukresearchgate.net

This method has been employed in the characterization of a wide range of N-benzyl-substituted phenethylamines and 5-methoxytryptamines. researchgate.netljmu.ac.ukresearchgate.netunc.edu The combination of retention time and UV spectral data provides a high degree of confidence in compound identification.

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound.

ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like tryptamines. It typically produces protonated molecules [M+H]+, which can then be subjected to further mass analysis. mdpi.com High-resolution mass spectrometry with ESI can provide highly accurate mass measurements, aiding in the determination of the elemental composition of the molecule. acs.org

In the analysis of N-benzyl-5-methoxytryptamines, ESI is often performed in positive ion mode. mdpi.com This technique has been instrumental in the characterization of various N-benzyl-substituted tryptamines and phenethylamines. unc.edu

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis and is a powerful technique for structural characterization and quantification in complex mixtures. imreblank.ch Techniques like Quadrupole Time-of-Flight (QTOF) and Triple Quadrupole (QqQ) mass spectrometry are frequently used for the analysis of this compound and related compounds. researchgate.netljmu.ac.ukresearchgate.net

QTOF mass spectrometers combine a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and accurate mass measurements for both precursor and product ions. acs.orgresearchgate.net This is particularly useful for identifying unknown compounds and confirming the structures of synthesized molecules. acs.org

Triple quadrupole mass spectrometers are highly sensitive and selective instruments, making them ideal for quantitative analysis and the detection of trace levels of compounds in biological samples. drugsandalcohol.ie The implementation of these advanced mass spectral techniques has been shown to be helpful for the differentiation between isomers. researchgate.netljmu.ac.ukresearchgate.net

The fragmentation patterns observed in MS/MS spectra provide valuable structural information. For N-substituted tryptamines, characteristic fragmentation pathways include the formation of iminium ions. researchgate.net The study of these fragmentation patterns is crucial for the unambiguous identification of different analogs.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton in the molecule. researchgate.net While specific ¹H NMR data for this compound is not extensively detailed in the provided search results, the synthesis and characterization of related N-benzyltryptamines and N-benzyl amides routinely employ ¹H and ¹³C NMR for structural confirmation. researchgate.netscience.gov For instance, the synthesis of novel N-benzyl amides of salinomycin (B1681400) involved characterization by NMR spectroscopic methods. science.gov Similarly, the analytical characterization of seventeen ring-substituted N,N-diallyltryptamines included detailed ¹H and ¹³C NMR data. nih.gov In studies of N-benzyltryptamine derivatives, the ¹H NMR spectra (in DMSO-d6) of some salts with an ortho-hydroxyl group on the N-benzyl moiety have indicated the presence of an intramolecular hydrogen bond. plos.org

Table 2: Representative ¹H NMR Chemical Shifts for Protons in Related Tryptamine Structures. researchgate.net

| Proton | Chemical Shift (δ) in ppm (d6-DMSO) |

| Indolic Protons | Varies based on substitution |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the characterization of this compound and its analogs, IR spectroscopy is used to confirm the presence of key structural features. ljmu.ac.uk The synthesis and characterization of novel monosubstituted N-benzyl amides of salinomycin utilized FT-IR spectroscopic methods to identify functional groups. science.gov The comprehensive analytical characterization of various N-benzyl-substituted phenethylamines and 5-methoxytryptamines has also included IR spectroscopy. researchgate.netljmu.ac.uk

Table 3: Expected Infrared Absorption Bands for this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (amine) | ~3300-3500 (stretch) |

| C-H (aromatic) | ~3000-3100 (stretch) |

| C-H (aliphatic) | ~2850-2960 (stretch) |

| C=C (aromatic) | ~1450-1600 (stretch) |

| C-O (ether) | ~1000-1300 (stretch) |

| C-N (amine) | ~1020-1250 (stretch) |

Note: This table represents expected absorption ranges for the functional groups present in this compound based on general IR spectroscopy principles.

Strategies for Positional Isomer Differentiation

A significant challenge in the analysis of this compound is its differentiation from positional isomers, where substituents are located at different positions on the aromatic rings. Various analytical strategies have been developed to address this issue.

Mass spectrometry, particularly when combined with chromatographic separation, is a powerful tool for isomer differentiation. researchgate.netljmu.ac.uk Even when chromatographic separation is incomplete, differences in the relative abundances of fragment ions in the mass spectra can be used to distinguish between positional isomers. researchgate.netljmu.ac.uk For example, the differentiation of N-(methoxybenzyl)-substituted 5-methoxytryptamine (B125070) isomers can be aided by observing the varying ratios of specific product ions. researchgate.net

In addition to mass spectrometry, other techniques play a crucial role. Nuclear Magnetic Resonance (NMR) spectroscopy is inherently capable of distinguishing between positional isomers due to the different chemical environments of the protons and carbons in each isomer. researchgate.netresearchgate.net The unique pattern of chemical shifts and coupling constants in the NMR spectrum serves as a fingerprint for each specific isomer.

Studies on related N-benzylphenethylamine derivatives, often referred to as 'NBOMe' compounds, have highlighted the importance of using a combination of analytical techniques for unambiguous isomer identification. researchgate.netljmu.ac.uk These techniques include gas chromatography-mass spectrometry (GC-MS), liquid chromatography with diode array detection (LC/DAD), and high-resolution mass spectrometry. researchgate.netljmu.ac.uk The integrative use of these complementary methods provides a robust approach to forensic and analytical toxicology. researchgate.netljmu.ac.uk Research has shown that substitution at the para position of the benzyl (B1604629) group generally leads to reduced affinity for certain receptors, while ortho or meta substitutions can enhance it, further emphasizing the importance of correct positional isomer identification. nih.govresearchgate.net

Table 4: Analytical Techniques for Positional Isomer Differentiation.

| Technique | Principle of Differentiation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Differences in retention times and mass spectral fragmentation patterns. |

| Liquid Chromatography-Diode Array Detection (LC/DAD) | Differences in retention times and UV-Vis absorption spectra. ljmu.ac.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unique chemical shifts and coupling constants for each isomer. researchgate.netresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Isomer-specific fragmentation pathways and product ion ratios. researchgate.net |

Molecular and Cellular Mechanisms of N Benzyl 5 Methoxytryptamine S Biological Activity

Receptor Agonism/Antagonism at the Molecular Level

N-Benzyl-5-methoxytryptamine (NB-5MeOT) is a synthetic tryptamine (B22526) derivative that has been the subject of research to understand its interaction with serotonin (B10506) (5-HT) receptors. ontosight.ai Studies have shown that N-benzyl substitution on tryptamines can significantly alter their affinity and functional activity at various 5-HT receptor subtypes. plos.orgnih.gov

A primary focus of research has been on the 5-HT2 receptor family, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. nih.gov this compound and its analogues generally exhibit high affinity for these receptors. nih.govnih.gov The substitution pattern on the benzyl (B1604629) group plays a crucial role in determining the binding affinity and whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). nih.govnih.gov

For instance, substitution at the ortho or meta position of the benzyl ring tends to enhance affinity, while para substitution often leads to a decrease in affinity. nih.govacs.org Interestingly, there isn't always a direct correlation between high binding affinity and high functional potency. nih.govacs.org Some this compound derivatives with high affinity act as partial agonists, meaning they only partially activate the receptor compared to a full agonist. nih.govacs.org

In some cases, this compound has been reported to act as an antagonist at 5-HT2 type receptors. nih.govacs.org For example, it has been shown to have weak partial agonist activity at 5-HT2 receptors in certain tissue preparations. nih.govacs.org Furthermore, specific substitutions, such as a 4-bromobenzyl group, have been investigated for their potential to create selective antagonists for the 5-HT2A receptor. wikipedia.org

The interaction of N-benzyl-5-methoxytryptamines is not limited to the 5-HT2 family. Research has also explored their binding to other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors. mdpi.com Generally, these compounds show selectivity for the 5-HT2 family over these other receptor subtypes. mdpi.com

Table 1: Receptor Binding Affinities (Ki) of this compound and Related Compounds

| Compound | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| This compound | 5-HT2A | 16.6 | plos.org |

| This compound | 5-HT2C | 424 | plos.org |

| N-(2-methoxybenzyl)-5-methoxytryptamine | 5-HT2A | 16.6 | plos.org |

| N-(3-bromobenzyl)-5-methoxytryptamine | 5-HT2A | 1.48 | nih.gov |

| N-(4-bromobenzyl)-5-methoxytryptamine | 5-HT2A | 11.2 | nih.gov |

| N-Benzyltryptamine | 5-HT2A | 245 | wikipedia.org |

| N-Benzyltryptamine | 5-HT2B | 100 | wikipedia.org |

| N-Benzyltryptamine | 5-HT2C | 186 | wikipedia.org |

Ligand-Receptor Interaction Modeling and Computational Chemistry

To gain a deeper understanding of how this compound and its analogs interact with serotonin receptors at a molecular level, researchers employ various computational chemistry techniques. These methods allow for the visualization and analysis of the binding process, helping to explain the observed differences in affinity and activity.

Homology Modeling

In the absence of experimentally determined crystal structures for all serotonin receptor subtypes, homology modeling is a valuable tool. acs.org This technique involves building a three-dimensional model of a target receptor (e.g., human 5-HT2A) based on the known crystal structure of a closely related protein (a template). acs.orgsemanticscholar.org For instance, the crystal structure of the 5-HT2C receptor bound to an agonist has been used as a template to model the 5-HT2A receptor. acs.org These models provide a structural framework for subsequent docking studies. semanticscholar.orgresearchgate.net

Molecular Docking Simulations

Molecular docking simulations are used to predict the preferred orientation of a ligand (like this compound) when it binds to a receptor. acs.orgresearchgate.net These simulations place the ligand into the binding site of the receptor model and calculate the most energetically favorable binding poses. nih.gov

Docking studies have suggested that the N-benzyl group of these compounds may interact with specific amino acid residues within the receptor's binding pocket. nih.gov For example, in the human 5-HT2A receptor, the N-benzyl group is thought to engage with a phenylalanine residue (F339). nih.govacs.org The simulations can also help to explain the effects of different substituents on the benzyl ring, showing how they might form additional interactions or cause steric clashes within the binding site. nih.govnih.gov These studies have revealed that key interactions, such as hydrogen bonds and π–π stacking, contribute to the binding affinity and selectivity of these compounds. acs.org

Quantum-Chemical Analysis of Electronic Structure

Quantum-chemical analysis delves into the electronic properties of the this compound molecule to understand how its electronic structure relates to its biological activity. researchgate.net Methods like Quantitative Structure-Activity Relationship (QSAR) analysis are employed to find correlations between electronic properties and receptor binding affinities. researchgate.net

These analyses can identify specific atoms and their electronic characteristics (like charge distribution and reactivity indices) that are crucial for receptor interaction. researchgate.net The results can help in the design of new molecules with potentially higher affinity and selectivity for a particular receptor. researchgate.net Such studies have been applied to understand the binding of N-benzyl tryptamines to 5-HT2A, 5-HT2B, and 5-HT2C receptors. researchgate.net

Second Messenger System Activation and Intracellular Signaling

When an agonist binds to and activates a G protein-coupled receptor (GPCR) like the 5-HT2 receptors, it triggers a cascade of events inside the cell known as intracellular signaling. This process involves the activation of second messenger systems.

For this compound and its analogs, a common method to measure their functional activity at 5-HT2 receptors is to assess the mobilization of intracellular calcium (Ca2+). nih.govacs.org The 5-HT2 family of receptors are known to couple to Gq/G11 proteins. Activation of this pathway leads to the stimulation of phospholipase C, which in turn results in the production of inositol (B14025) phosphates and diacylglycerol, ultimately causing an increase in intracellular calcium levels. nih.gov

Studies have shown that several this compound derivatives are potent activators of this calcium signaling pathway, with some compounds exhibiting EC50 values in the nanomolar range. nih.govacs.org The efficacy, or the maximum response a compound can produce, varies among the different analogs, with some acting as full agonists and others as partial agonists. plos.orgnih.gov For example, N-(2-methoxybenzyl)-5-methoxytryptamine was found to be a potent partial agonist at the human 5-HT2A receptor. nih.gov In contrast, many of these compounds act as full agonists at the 5-HT2C receptor. plos.orgnih.gov

Besides the G-protein dependent pathways, serotonin receptors can also signal through β-arrestin recruitment, which can lead to different pharmacological outcomes. nih.govresearchgate.net

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound Analogs at Human 5-HT2A Receptors

| Compound | EC50 (nM) | Emax (%) | Reference |

|---|---|---|---|

| N-(2-methoxybenzyl)-5-methoxytryptamine | 1.9 | 85 | nih.gov |

| This compound | ~4.2 | Full Agonist | |

| N-Benzyltryptamine | 162 | 62 | wikipedia.org |

Preclinical Pharmacological Investigations of N Benzyl 5 Methoxytryptamine in Non Human Models

In Vitro Radioligand Binding Assays using Cell Lines (e.g., HEK293, CHO)

Radioligand binding assays are crucial for determining the affinity of a compound for specific receptors. In the case of N-Benzyl-5-methoxytryptamine and its analogs, these assays have been performed using cell lines such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, which are engineered to express specific human or rat serotonin (B10506) receptors. mdpi.comnih.gov

Studies have shown that N-benzyl substitution on 5-methoxytryptamine (B125070) can influence its binding affinity for serotonin 5-HT2 family receptors. nih.govnih.gov A series of N-benzylated-5-methoxytryptamine analogues demonstrated high affinity for the 5-HT2 receptor family. nih.gov The position of substituents on the benzyl (B1604629) group plays a significant role; substitution at the ortho or meta positions tends to enhance affinity, while para-substitution often reduces it. nih.govnih.gov For instance, the N-3-bromobenzyl derivative showed a higher affinity for the 5-HT2A receptor compared to its 4-bromo counterpart. acs.org

Interestingly, the introduction of a large lipophilic group on the benzyl moiety generally improves binding affinity. nih.govnih.gov However, this increase in affinity does not always translate to increased functional activity. nih.govnih.gov this compound itself was found to bind to both 5-HT2A and 5-HT2C receptors more strongly than some other N-alkylated 5-methoxytryptamine derivatives. plos.org Some N-benzyltryptamine compounds have shown affinities in the 10–100 nanomolar range for 5-HT2A receptors. plos.orgnih.gov

Table 1: Receptor Binding Affinities (Ki) of this compound Analogs at Human Serotonin Receptors

| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference |

|---|---|---|---|

| N-(2-methoxybenzyl)-5-methoxytryptamine | 16.6 | - | plos.org |

| N-3-bromobenzyl-5-methoxytryptamine | 1.48 | - | acs.org |

| N-4-bromobenzyl-5-methoxytryptamine | 11.2 | - | acs.org |

This table is for illustrative purposes and represents selected data from the referenced literature. Ki values are a measure of binding affinity; a lower value indicates higher affinity.

Functional Assays for Receptor Activation and Efficacy (e.g., Rat Tail Artery Assay)

Functional assays are employed to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. These assays measure the physiological response following receptor binding.

One common method is the rat tail artery assay, which assesses the contractile response of the artery, a process mediated by 5-HT2A receptors. nih.govacs.org In this assay, this compound and its analogs have been shown to be partial agonists at the 5-HT2A receptor. nih.gov For example, N-(2-methoxybenzyl)-5-methoxytryptamine demonstrated agonist potency in the rat tail artery assay that was not significantly different from the unsubstituted N-benzyl compound, although its maximum effect was slightly higher. nih.govacs.org

Another widely used functional assay measures the mobilization of intracellular calcium (Ca2+) in cell lines expressing specific receptors. nih.govnih.gov Activation of 5-HT2 receptors typically leads to an increase in intracellular calcium levels. Studies using this method have revealed that while many this compound congeners are functionally potent, with EC50 values in the nanomolar range, most act as partial agonists. nih.govnih.gov Interestingly, a lack of general correlation between binding affinity and functional efficacy has been observed for this class of compounds. nih.govnih.gov Some N-benzyltryptamines have been identified as full agonists at the 5-HT2C receptor, while exhibiting lower efficacy at the 5-HT2A subtype. plos.orgnih.gov

Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound Analogs

| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Reference |

|---|---|---|---|---|---|

| N-(2-methoxybenzyl)-5-methoxytryptamine | h5-HT2A | Ca2+ mobilization | 1.9 | 85 | plos.org |

| N-(2-methoxybenzyl)-5-methoxytryptamine | Rat 5-HT2A | Rat Tail Artery | - | 54 | ljmu.ac.uk |

| This compound | Rat 5-HT2A | Rat Tail Artery | - | - | nih.govacs.org |

This table is for illustrative purposes and represents selected data from the referenced literature. EC50 is the concentration of a drug that gives a half-maximal response. Emax is the maximum response achievable by the drug.

Behavioral Phenotyping in Animal Models (e.g., Mouse Head-Twitch Response as a Proxy for 5-HT2A-mediated CNS effects)

The mouse head-twitch response (HTR) is a well-established behavioral assay used as a proxy for 5-HT2A receptor-mediated central nervous system (CNS) effects. nih.govnih.govresearchgate.net This behavior is a rapid, involuntary rotational movement of the head and is considered a reliable indicator of potential hallucinogenic-like activity in rodents. escholarship.orgescholarship.org

Several N-benzyl derivatives of 5-methoxytryptamine have been shown to induce the head-twitch response in mice, although none have been reported to be particularly potent in this regard. escholarship.org Research has indicated a significant correlation between the potency of these compounds in inducing the HTR and their functional potency at the rat 5-HT2A receptor. nih.govnih.gov

Interestingly, the structural features that influence HTR activity in N-benzyl-5-methoxytryptamines differ from those in the N-benzylphenethylamine series. escholarship.org While ortho-substitution on the benzyl group is often linked to higher activity in phenethylamines, for the N-benzyl-5-methoxytryptamines, the presence of a meta-substituent appears to be more critical for inducing the HTR. escholarship.org A variety of meta-substituted analogs, including those with 3-methyl, 3-methoxy, 3-fluoro, 3-chloro, 3-bromo, and 3-iodo groups, have been found to be active in this assay. escholarship.org For example, N-(2-methoxybenzyl)-5-methoxytryptamine has been reported to have an ED50 of 3.15 mg/kg in the mouse HTR assay. plos.org

Neurochemical and Neurophysiological Characterization (e.g., effects on BDNF levels)

The neurochemical and neurophysiological effects of this compound are less extensively studied compared to its receptor binding and initial functional and behavioral profiles. However, some research points towards potential modulation of key neurotrophic factors.

Brain-Derived Neurotrophic Factor (BDNF) is a protein that plays a crucial role in neuronal survival, growth, and synaptic plasticity. Some tryptamine (B22526) derivatives have been investigated for their effects on BDNF levels. sci-hub.se While direct studies on this compound's effect on BDNF are not widely available, related research on other serotonergic compounds suggests this is a relevant area for investigation. For example, some studies have shown that certain tryptamines can influence the restoration of physiological BDNF levels. mdpi.com

Further research is needed to fully characterize the neurochemical and neurophysiological profile of this compound, including its impact on neurotransmitter systems beyond serotonin and its downstream effects on cellular signaling and gene expression.

Pharmacokinetic Investigations in Preclinical Species

Pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. There is limited publicly available information specifically detailing the pharmacokinetic profile of this compound in preclinical species.

However, some studies allude to the potential importance of pharmacokinetics in explaining discrepancies between in vitro activity and in vivo behavioral effects. acs.org Differences in how the compound is metabolized or how readily it crosses the blood-brain barrier could significantly influence its observed effects. acs.org For example, the metabolic lability of a compound can impact its duration of action and the formation of active or inactive metabolites.

Given the structural similarities to other psychoactive tryptamines and N-benzylphenethylamines, it is plausible that this compound undergoes metabolic processes common to these classes of compounds. Further dedicated pharmacokinetic studies in species such as rats or mice are necessary to fully elucidate its ADME properties.

Emerging Research Directions and Unexplored Avenues for N Benzyl 5 Methoxytryptamine

Development of Highly Selective Receptor Ligands Based on N-Benzyl-5-methoxytryptamine Scaffold